molecular formula C13H8Cl2N2O4 B14016595 Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- CAS No. 10515-55-6

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro-

Cat. No.: B14016595
CAS No.: 10515-55-6
M. Wt: 327.12 g/mol
InChI Key: NOQGIQYMUAVAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- typically involves a multi-step process. One common method includes the reaction of N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to form an intermediate compound. This intermediate is then treated with 2-methyl benzoic acid in the presence of triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anticonvulsant activity is believed to be due to its interaction with ion channels and neurotransmitter receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

10515-55-6

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-3-11(10(15)5-7)16-13(19)9-6-8(17(20)21)2-4-12(9)18/h1-6,18H,(H,16,19)

InChI Key

NOQGIQYMUAVAFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.